N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents include various halogenated phenyl compounds, thioamides, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- **N-(3-chloro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- **N-(3-bromo-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and thiazole rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H25FN4O2S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[5-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C28H25FN4O2S/c1-17-8-11-19(12-9-17)23-15-24(20-6-4-3-5-7-20)33(32-23)28-31-27(35)25(36-28)16-26(34)30-21-13-10-18(2)22(29)14-21/h3-14,24-25H,15-16H2,1-2H3,(H,30,34) |
InChI Key |
FMRYOJNSRJFZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=O)C(S4)CC(=O)NC5=CC(=C(C=C5)C)F |
Origin of Product |
United States |
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